2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 451468-37-4
VCID: VC4172535
InChI: InChI=1S/C21H16ClN3O2S2/c22-15-8-4-5-9-16(15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,26)
SMILES: C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4Cl
Molecular Formula: C21H16ClN3O2S2
Molecular Weight: 441.95

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide

CAS No.: 451468-37-4

Cat. No.: VC4172535

Molecular Formula: C21H16ClN3O2S2

Molecular Weight: 441.95

* For research use only. Not for human or veterinary use.

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide - 451468-37-4

Specification

CAS No. 451468-37-4
Molecular Formula C21H16ClN3O2S2
Molecular Weight 441.95
IUPAC Name 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide
Standard InChI InChI=1S/C21H16ClN3O2S2/c22-15-8-4-5-9-16(15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,26)
Standard InChI Key GCEPFPCFCNSYRL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4Cl

Introduction

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure features a thieno ring fused with a pyrimidine moiety, along with a benzyl group and a chlorophenyl substituent, which enhance its pharmacological profile.

Synthesis

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide typically involves several steps, often utilizing solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) under reflux conditions to ensure complete reaction of the starting materials. Reaction times can vary from several hours to overnight, depending on the specific conditions employed.

Synthesis Steps

  • Preparation of Starting Materials: This involves preparing the necessary thieno[3,2-d]pyrimidine core and the chlorophenyl acetamide moiety.

  • Coupling Reaction: The thieno[3,2-d]pyrimidine core is coupled with the chlorophenyl acetamide under controlled conditions.

  • Purification: The final product is purified using techniques such as chromatography.

Biological Activities and Applications

Compounds within this class are known for their potential biological activities, particularly in drug discovery and development. They may exhibit inhibitory activity against various enzymes involved in disease pathways, making them promising candidates for anticancer and antimicrobial therapies. In vitro studies often assess cytotoxicity against various cancer cell lines to evaluate efficacy and provide insights into the mechanism of action.

Biological Activities Table

ActivityDescription
Anticancer PotentialInhibitory activity against enzymes involved in cellular proliferation and apoptosis
Antimicrobial PropertiesPotential activity against microbial targets
Mechanism of ActionInteraction with biological targets such as enzymes or receptors

Research Findings and Future Directions

Research on 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide and related compounds is ongoing, with a focus on elucidating their mechanisms of action and optimizing their pharmacological profiles. Techniques such as surface plasmon resonance and molecular docking simulations are used to assess binding affinities and understand interactions at the molecular level. Future studies may explore the compound's potential in clinical settings, particularly in the treatment of diseases where targeted therapy is beneficial.

Future Research Directions

  • Clinical Trials: Investigating the efficacy and safety of the compound in human subjects.

  • Mechanistic Studies: Further elucidation of the compound's mechanism of action using advanced biochemical and biophysical techniques.

  • Derivative Synthesis: Designing and synthesizing derivatives with improved pharmacokinetic and pharmacodynamic properties.

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